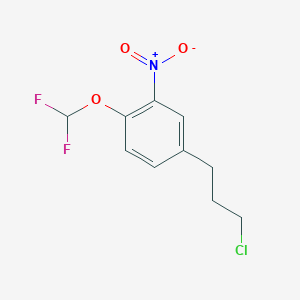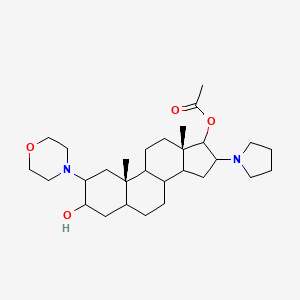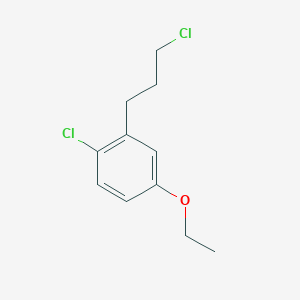
1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester is a heterocyclic compound that contains both pyridine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves a multi-step process:
Bromination: The starting material, pyridine, is brominated to form 6-bromo-pyridine.
Formation of Pyrazole Ring: The brominated pyridine is then reacted with hydrazine to form the pyrazole ring.
Carboxylation: The pyrazole derivative is carboxylated to introduce the carboxylic acid group.
Esterification: Finally, the carboxylic acid is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and carboxylation steps to improve yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with fewer double bonds.
Hydrolysis: The corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Biological Studies: Investigated for its biological activity, including anti-inflammatory and anti-cancer properties.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Chloro-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(6-Fluoro-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not.
Propiedades
Fórmula molecular |
C12H12BrN3O2 |
|---|---|
Peso molecular |
310.15 g/mol |
Nombre IUPAC |
ethyl 1-(6-bromopyridin-2-yl)-3-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12BrN3O2/c1-3-18-12(17)9-7-16(15-8(9)2)11-6-4-5-10(13)14-11/h4-7H,3H2,1-2H3 |
Clave InChI |
YXWTXVQEJJIFRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(N=C1C)C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-6-fluorobenzo[D]thiazole-2-thiol](/img/structure/B14046762.png)




![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)



